Nicotinoylcholine iodide

Autonomic pharmacology Ganglionic transmission Neuromuscular junction

Nicotinoylcholine iodide (CAS 5099-52-5), systematically named N,N,N-trimethyl-2-(nicotinoyloxy)ethylammonium iodide, is a synthetic quaternary ammonium choline ester and a structural analog of acetylcholine. It functions as an agonist at nicotinic acetylcholine receptors (nAChRs) and is pharmacologically characterized by being practically devoid of muscarinic actions while possessing pronounced nicotinic actions, including both ganglion-stimulating and neuromuscular-blocking properties.

Molecular Formula C11H17IN2O2
Molecular Weight 336.17 g/mol
CAS No. 5099-52-5
Cat. No. B15489579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinoylcholine iodide
CAS5099-52-5
Molecular FormulaC11H17IN2O2
Molecular Weight336.17 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)C1=CN=CC=C1.[I-]
InChIInChI=1S/C11H17N2O2.HI/c1-13(2,3)7-8-15-11(14)10-5-4-6-12-9-10;/h4-6,9H,7-8H2,1-3H3;1H/q+1;/p-1
InChIKeyVIIRWRBSNZVYQG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinoylcholine Iodide (CAS 5099-52-5): Chemical Identity and Pharmacological Baseline for Research Procurement


Nicotinoylcholine iodide (CAS 5099-52-5), systematically named N,N,N-trimethyl-2-(nicotinoyloxy)ethylammonium iodide, is a synthetic quaternary ammonium choline ester and a structural analog of acetylcholine [1]. It functions as an agonist at nicotinic acetylcholine receptors (nAChRs) and is pharmacologically characterized by being practically devoid of muscarinic actions while possessing pronounced nicotinic actions, including both ganglion-stimulating and neuromuscular-blocking properties [2]. This compound is enzymatically susceptible to cleavage by butyrocholinesterase at a rate approximately equivalent to that of acetylcholine [2], distinguishing it from cholinesterase-resistant analogs such as carbachol. Its dual-action profile and ester linkage make it a specialized research tool for dissecting cholinergic mechanisms, particularly in ganglionic and neuromuscular pharmacology, where selective activation of nicotinic pathways is required without confounding muscarinic effects.

Why Generic Nicotinic Agonists Cannot Substitute for Nicotinoylcholine Iodide in Specialized Research Applications


In-class nicotinic agonists such as acetylcholine, carbachol, and nicotine exhibit fundamentally different pharmacological profiles that preclude simple substitution in experimental systems. Acetylcholine activates both muscarinic and nicotinic receptors indiscriminately, and its rapid hydrolysis by acetylcholinesterase limits its utility in many ex vivo or in vivo preparations [1]. Carbachol, while cholinesterase-resistant, retains mixed muscarinic-nicotinic activity [2]. Nicotine, although a selective nicotinic agonist, lacks the dual ganglionic stimulant and neuromuscular blocking properties characteristic of nicotinoylcholine iodide [3]. The specific ester linkage in nicotinoylcholine iodide confers enzymatic lability that is absent in carbachol, while its pyridine ring substitution distinguishes it from simpler choline esters such as acetylcholine and butyrylcholine. These structural and pharmacological distinctions mean that substituting nicotinoylcholine iodide with a generic nicotinic agonist would fundamentally alter the experimental outcome, particularly in studies requiring nicotinic selectivity with defined metabolic stability or dual-action ganglionic/neuromuscular effects.

Nicotinoylcholine Iodide: Quantified Comparative Evidence for Informed Research Procurement


Dual Pharmacological Action: Ganglionic Stimulation with Concomitant Neuromuscular Blockade

Nicotinoylcholine iodide exhibits a distinct dual-action pharmacological profile at nicotinic receptors: in cats at doses of 5–10 mg/kg body weight, it produces pronounced ganglion-stimulating effects while simultaneously exerting neuromuscular-blocking actions [1]. This dual action contrasts sharply with acetylcholine, which does not produce significant neuromuscular blockade at physiologically relevant concentrations, and with decamethonium, which is a selective neuromuscular blocker lacking ganglionic stimulant activity. The ability of a single compound to stimulate autonomic ganglia while blocking neuromuscular transmission represents a unique pharmacological signature not shared by common nicotinic agonists such as nicotine (which stimulates ganglia but does not block neuromuscular transmission) or carbachol (which has mixed muscarinic-nicotinic activity without neuromuscular blockade).

Autonomic pharmacology Ganglionic transmission Neuromuscular junction In vivo cardiovascular

Nicotinic Receptor Subtype Selectivity: Pronounced Preference for Nicotinic-Type Neuronal Responses

In the Helix aspersa identified neuron model, where cell E4 expresses predominantly nicotinic-type receptors and cell F1 expresses predominantly muscarinic-type receptors, nicotinoylcholine demonstrated a potency ratio of 200-fold higher on the nicotinic E4 neuron compared with the muscarinic F1 neuron [1]. This selectivity is consistent with its classification as a nicotinic-preferring agonist but is notably less extreme than other choline esters in the same study: benzoylcholine exhibited a 350,000-fold selectivity, while iso-valerylcholine and succinylcholine showed 1,450-fold and 1,200-fold selectivity, respectively. In contrast, acetylcholine itself shows far less discrimination between these two cell types in this preparation. The moderate 200-fold selectivity places nicotinoylcholine in a distinct tier of nicotinic selectivity—useful for applications where complete exclusion of muscarinic activity is required, but where the extreme selectivity of compounds like benzoylcholine would preclude detecting residual muscarinic contributions.

Receptor pharmacology Neuronal excitability Choline ester SAR Snail neuron model

Enzymatic Susceptibility: Esterase-Mediated Degradation Differentiates Nicotinoylcholine from Hydrolysis-Resistant Analogs

Nicotinoylcholine iodide is cleaved by butyrocholinesterase at approximately the same rate as acetylcholine [1]. This enzymatic susceptibility is a critical differentiator from carbachol, which contains a carbamoyl group that confers near-complete resistance to cholinesterase-mediated hydrolysis [2]. For researchers designing experiments where reversible, enzyme-regulated agonist action is required—such as studies of synaptic dynamics, temporal control of receptor activation, or experiments where prolonged receptor desensitization must be avoided—nicotinoylcholine iodide provides a hydrolyzable nicotinic-selective option. Conversely, for applications requiring sustained receptor activation independent of endogenous esterase activity, carbachol or the bisquaternary derivative nicotinoylcholine iodide methiodide (which is not split by cholinesterases) [1] would be more appropriate. The bisquaternary analog nicotinoylcholine iodide methiodide, in fact, exhibits ganglion-blocking rather than ganglion-stimulating properties, underscoring how the same nicotinoyl scaffold can yield opposing pharmacological outcomes depending on metabolic stability and quaternary structure.

Enzymology Cholinesterase Metabolic stability Choline ester

Reduced Potency at Muscle-Type Nicotinic Receptors Enables Differential Receptor Population Discrimination

On the frog rectus abdominis muscle preparation, which expresses muscle-type nicotinic acetylcholine receptors, nicotinoylcholine is approximately 300 times less potent than acetylcholine [1]. This substantial potency difference at muscle-type nAChRs stands in marked contrast to its pronounced nicotinic actions at autonomic ganglia, where it produces robust stimulation at 5–10 mg/kg [1]. This differential activity across nicotinic receptor populations—relatively weak at the neuromuscular junction yet potent at autonomic ganglia—is not observed with acetylcholine, which potently activates both ganglionic and muscle-type nicotinic receptors. The 300-fold reduced muscle receptor potency enables nicotinoylcholine iodide to be used as a discriminating tool: at concentrations that produce significant ganglionic activation, muscle-type receptor effects are minimized, allowing cleaner isolation of autonomic nicotinic responses in mixed preparations.

Neuromuscular pharmacology nAChR subtypes Frog rectus abdominis Potency comparison

Blood-Brain Barrier Transport Potential: Choline Transporter Recognition of Nicotinium Scaffolds

While direct blood-brain barrier (BBB) transport data for nicotinoylcholine iodide itself have not been published, structurally related N-n-alkylpyridinium (nicotinium) analogs—including N-n-octyl nicotinium iodide (NONI)—have been demonstrated to interact with and be transported by the BBB choline transporter [1]. NONI exhibits an apparent Ki value for the BBB choline transporter and significantly blocks nicotine-evoked dopamine release from superfused rat brain slices [1]. In contrast, nicotine and N-methylpyridinium iodide do not apparently interact with the BBB choline transporter [2], indicating that the nicotinium scaffold confers a distinct transporter recognition profile not shared by the native alkaloid nicotine. This class-level evidence suggests that nicotinoylcholine iodide, by virtue of its pyridinium-based nicotinoyl structure, may possess CNS accessibility properties that differentiate it from nicotine and other conventional nicotinic agonists lacking the choline ester-pyridinium hybrid structure. This potential CNS access, combined with its nicotinic selectivity, positions nicotinoylcholine iodide and its structural analogs as candidate tools for investigating central cholinergic mechanisms.

Blood-brain barrier Choline transporter CNS delivery Nicotinic pharmacology

Muscarinic Activity Exclusion: Quantified Absence of Muscarinic Receptor Activation

Nicotinoylcholine is practically devoid of muscarinic actions across the tested dose ranges and assay systems [1]. This functional absence of muscarinic activity stands in direct contrast to acetylcholine, which potently activates both muscarinic and nicotinic receptors [2], and to carbachol, which retains significant muscarinic agonist activity alongside its nicotinic effects [3]. The complete exclusion of muscarinic activity means that experimental outcomes obtained with nicotinoylcholine iodide can be attributed solely to nicotinic receptor activation, without requiring muscarinic antagonists such as atropine to isolate nicotinic contributions. This property eliminates the confounding variables introduced by antagonist co-administration, including potential antagonist-receptor interactions, off-target effects, and pharmacokinetic mismatches between agonist and antagonist.

Receptor selectivity Muscarinic pharmacology Nicotinic specificity Functional assay

Nicotinoylcholine Iodide: Evidence-Based Research and Industrial Application Scenarios


Dissecting Ganglionic Versus Neuromuscular Nicotinic Contributions in Autonomic Pharmacology Studies

Nicotinoylcholine iodide is uniquely suited for experimental protocols requiring discrimination between ganglionic and neuromuscular nicotinic receptor populations. Its dual-action profile—producing pronounced ganglion stimulation at 5–10 mg/kg in cats while simultaneously exerting neuromuscular-blocking actions—combined with its 300-fold lower potency at muscle-type nAChRs compared to acetylcholine [1], enables researchers to titrate concentrations that isolate ganglionic effects from neuromuscular confounds. This profile is not achievable with acetylcholine (which potently activates both receptor populations), nicotine (which stimulates ganglia but does not block neuromuscular transmission), or decamethonium (which selectively blocks neuromuscular transmission without ganglionic stimulation). Applications include cardiovascular autonomic studies where sympathetic and parasympathetic ganglionic contributions to heart rate and blood pressure regulation must be evaluated independently of neuromuscular junction activity.

Nicotinic Receptor Subtype Pharmacological Profiling in Neuronal Preparations

The 200-fold nicotinic selectivity demonstrated in the Helix aspersa identified neuron model—where nicotinoylcholine exhibits substantially higher potency on nicotinic-type E4 neurons compared to muscarinic-type F1 neurons [2]—positions this compound as a calibrated tool for nAChR subtype characterization. This intermediate selectivity (200-fold) contrasts with extreme selectivity profiles of compounds like benzoylcholine (350,000-fold) or succinylcholine (1,200-fold) [2], providing a defined experimental window for distinguishing between different nicotinic receptor subpopulations in native tissue preparations. Researchers studying heterogeneous neuronal populations expressing mixed nicotinic receptor subtypes can employ nicotinoylcholine iodide alongside other choline esters with varying selectivity profiles to construct pharmacological fingerprints of receptor expression patterns.

Structure-Activity Relationship Studies of Choline Ester Nicotinic Agonists

Nicotinoylcholine iodide serves as a key reference compound in structure-activity relationship (SAR) investigations of choline esters. Its structural features—a pyridine-3-carbonyl ester linked to a choline quaternary ammonium head group—confer a distinctive pharmacological signature that includes: (1) nicotinic selectivity with minimal muscarinic activity [1]; (2) butyrocholinesterase susceptibility comparable to acetylcholine [1]; (3) dual ganglionic stimulant and neuromuscular blocking actions [1]; and (4) reduced muscle-type nAChR potency [1]. The bisquaternary derivative nicotinoylcholine iodide methiodide, by contrast, is cholinesterase-resistant and exhibits ganglion-blocking rather than ganglion-stimulating properties [1], demonstrating how modifications to the same nicotinoyl scaffold produce opposite pharmacological outcomes. This SAR relationship makes nicotinoylcholine iodide a valuable comparator compound for medicinal chemistry programs exploring novel nicotinic ligands, including those targeting smoking cessation, cognitive enhancement, or autonomic disorders.

Nicotinic Agonist Reference Standard Requiring Enzymatically Labile Ester Linkage

In experimental systems where agonist washout and recovery kinetics are critical—such as electrophysiological recordings requiring rapid, reversible receptor activation without prolonged desensitization—nicotinoylcholine iodide provides a nicotinic-selective agonist with predictable enzymatic degradation. Its hydrolysis by butyrocholinesterase at rates comparable to acetylcholine [1] distinguishes it from the cholinesterase-resistant analog carbachol, which produces sustained receptor activation that can complicate recovery phases and promote cumulative desensitization [3]. This property is particularly valuable in ex vivo tissue bath experiments, isolated organ preparations, and acute slice electrophysiology, where precise temporal control over agonist exposure is essential. Nicotinoylcholine iodide thus fills a specific niche: nicotinic selectivity combined with metabolic lability, a combination not offered by either acetylcholine (non-selective but labile) or carbachol (mixed selectivity but stable).

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